Ono-AE3-208
Overview
Description
Ono-AE3-208 is a high-affinity and selective EP4 antagonist . It has been shown to suppress cell invasion, migration, and metastasis of prostate cancer . The compound is orally active and has a high affinity for the EP4 receptor, with less potent effects on EP3, FP, and TP receptors .
Molecular Structure Analysis
Ono-AE3-208 has a molecular formula of C24H21FN2O3 and a molecular weight of 404.43 . Its structure includes a naphthalene group, a cyano group, and a carboxylic acid group .Chemical Reactions Analysis
While specific chemical reactions involving Ono-AE3-208 are not detailed in the available literature, it’s known that the compound acts as an antagonist for the EP4 receptor . This means it binds to the receptor and blocks its activation, thereby inhibiting downstream signaling pathways.Physical And Chemical Properties Analysis
Ono-AE3-208 is a white to beige powder . It is soluble in DMSO to a concentration of 100 mM . The compound has a molecular weight of 404.43 and a molecular formula of C24H21FN2O3 .Scientific Research Applications
Application in Immunology
ONO-AE3-208 is a high affinity and selective EP4 receptor antagonist . It has been used in the study of natural killer T cell activation .
Method of Application
ONO-AE3-208 inhibits PGE2-induced IL-8 production in colonic epithelial caco-2 cells and attenuates PGE2 inhibition of natural killer T cell activation .
Results
The use of ONO-AE3-208 has been shown to suppress recovery from experimentally-induced colitis and stimulate CD4+ T cell proliferation in C57BL/6 mice .
Application in Oncology
ONO-AE3-208 has been used in the study of breast cancer .
Method of Application
The compound has been shown to reduce metastasis of mammary tumor cells in a murine model of breast cancer .
Results
The use of ONO-AE3-208 resulted in a reduction in the metastasis of mammary tumor cells .
Application in Cell Migration Studies
ONO-AE3-208 has been used in the study of cell migration, specifically in prostate cancer cells .
Method of Application
In vitro assays show that ONO-AE3-208 can suppress the migration and invasion of prostate cancer cells .
Results
The use of ONO-AE3-208 at a concentration of 10μM decreases wound healing proportion of PC3 and LNCaP cell lines in wound-healing assay .
Application in Inflammatory Bowel Disease Studies
ONO-AE3-208 has been used in the study of inflammatory bowel diseases .
Method of Application
ONO-AE3-208 has been shown to suppress recovery from experimentally-induced colitis .
Results
The use of ONO-AE3-208 resulted in the suppression of recovery from experimentally-induced colitis .
Application in Prostaglandin E2 Studies
ONO-AE3-208 has been used in the study of Prostaglandin E2 effects .
Method of Application
ONO-AE3-208 inhibits PGE2-induced IL-8 production in colonic epithelial caco-2 cells .
Results
The use of ONO-AE3-208 resulted in the inhibition of PGE2-induced IL-8 production in colonic epithelial caco-2 cells .
Application in Wound Healing Studies
ONO-AE3-208 has been used in the study of wound healing, specifically in prostate cancer cells .
Method of Application
In vitro assays show that ONO-AE3-208 can suppress the migration and invasion of prostate cancer cells .
Results
The use of ONO-AE3-208 at a concentration of 10μM decreases wound healing proportion of PC3 and LNCaP cell lines in wound-healing assay .
Safety And Hazards
properties
IUPAC Name |
4-[4-cyano-2-[2-(4-fluoronaphthalen-1-yl)propanoylamino]phenyl]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O3/c1-15(18-11-12-21(25)20-7-3-2-6-19(18)20)24(30)27-22-13-16(14-26)9-10-17(22)5-4-8-23(28)29/h2-3,6-7,9-13,15H,4-5,8H2,1H3,(H,27,30)(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDIMKNAJUQTIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C2=CC=CC=C21)F)C(=O)NC3=C(C=CC(=C3)C#N)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435810 | |
Record name | ONO-AE3-208 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ono-AE3-208 | |
CAS RN |
402473-54-5 | |
Record name | ONO-AE3-208 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.